4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one
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Overview
Description
4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is a chemical compound that belongs to the class of organic compounds known as benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring. The presence of a fluorophenyl group at the 4-position of the benzopyran structure imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable ketone in the presence of a base to form the intermediate chalcone, which is then cyclized to form the benzopyran structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetonitrile
- 4-Fluoroamphetamine
- 4-Fluorophenylboronic acid
Comparison
Compared to these similar compounds, 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one has a unique benzopyran structure that imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other fluorophenyl compounds may not be suitable. For example, its benzopyran core can enhance its stability and reactivity in certain chemical reactions, making it a preferred choice in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C15H11FO2 |
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Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2 |
InChI Key |
UGEBVWFOZBEZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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